molecular formula C16H20F2N2O2 B13928251 tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13928251
M. Wt: 310.34 g/mol
InChI Key: XCJWZQJSVCDJMI-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. A common route might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: This step may involve nitration followed by reduction or direct amination.

    Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-(4-amino-2,6-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
  • 1,1-Dimethylethyl 4-(4-amino-2,6-dibromophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

Compared to similar compounds, 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate may exhibit unique properties due to the presence of fluorine atoms, which can influence its reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in pharmaceutical applications.

Properties

Molecular Formula

C16H20F2N2O2

Molecular Weight

310.34 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H20F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h4,8-9H,5-7,19H2,1-3H3

InChI Key

XCJWZQJSVCDJMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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